molecular formula C19H38N4O2 B12330429 2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl-

2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl-

Cat. No.: B12330429
M. Wt: 354.5 g/mol
InChI Key: LZAFIUFHBYOJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl- is a synthetic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing heterocyclic aromatic compounds that are widely found in nature and have significant applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl- typically involves a multi-step process. One common method includes the reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid. This one-pot reaction is carried out in ethanol under mild conditions, resulting in good yields and the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace one of the substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl- stands out due to its unique structure, which allows for specific interactions with biological targets. Its ethylamino and pentyl substituents provide distinct chemical properties that can be leveraged in various applications, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C19H38N4O2

Molecular Weight

354.5 g/mol

IUPAC Name

1,3-bis[5-(ethylamino)pentyl]-6-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C19H38N4O2/c1-4-20-12-8-6-10-14-22-17(3)16-18(24)23(19(22)25)15-11-7-9-13-21-5-2/h17,20-21H,4-16H2,1-3H3

InChI Key

LZAFIUFHBYOJLO-UHFFFAOYSA-N

Canonical SMILES

CCNCCCCCN1C(CC(=O)N(C1=O)CCCCCNCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.